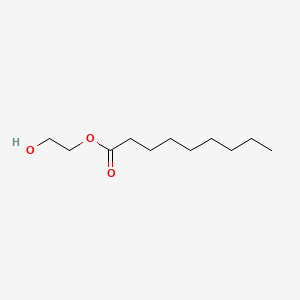

2-Hydroxyethyl nonanoate

Description

Contextualization within Ester Chemistry Research

The study of 2-hydroxyethyl nonanoate (B1231133) is situated within the broader context of ester chemistry, a cornerstone of organic synthesis. Esters are widely recognized for their applications as solvents, plasticizers, fragrances, and flavoring agents. Research in this field has traditionally involved chemical synthesis routes, but there is a significant and growing emphasis on biocatalysis. mdpi.comnih.gov

Enzymatic synthesis, particularly using lipases (EC 3.1.1.3), has become a focal point for ester production. mdpi.comscielo.br Lipases are versatile biocatalysts that can facilitate not only the hydrolysis of fats but also synthesis reactions like esterification and transesterification under mild conditions. scielo.brdiva-portal.org This enzymatic approach offers high selectivity and reduces the environmental impact associated with conventional chemical methods, which often require high temperatures and harsh catalysts. nih.govembrapa.br The synthesis of specialty esters, such as those with additional functional groups like 2-hydroxyethyl nonanoate, is a key area where the precision of biocatalysts is particularly advantageous. diva-portal.orgrsc.org

Significance in Contemporary Chemical and Biological Investigations

The significance of this compound in modern research lies in its role as a functionalized molecule that can act as both a substrate in biocatalytic transformations and a monomer in polymer science. Its dual functionality—the reactive hydroxyl group and the ester moiety—makes it a valuable intermediate. ontosight.ai

In biological investigations, research has demonstrated that related hydroxy-ester compounds can be substrates for specific enzymatic pathways. For example, studies on engineered Escherichia coli have shown that the enzyme AlkJ can oxidize 9-hydroxy ethyl nonanoate to 9-oxo ethyl nonanoate. researchgate.net This highlights the compound's utility in studying and developing biocatalytic systems for producing valuable chemicals. researchgate.net Such pathways are integral to the field of metabolic engineering, where microorganisms are designed to convert renewable feedstocks into specialty chemicals like dicarboxylic acids. europa.eu

In chemical investigations, the hydroxyl group offers a reactive site for further modification or for polymerization reactions. diva-portal.org Molecules containing both hydroxyl and ester functionalities are foundational for creating polyesters and other macromolecules. Research into the synthesis of telechelic polymers has utilized similar hydroxy-functional molecules, such as N-(2-hydroxyethyl)maleimide, as end-capping agents to control polymer chain length and functionality. diva-portal.org This positions this compound as a potential building block for novel materials with tailored properties.

Overview of Key Academic Research Domains

Academic research involving this compound and structurally similar compounds spans several interconnected domains:

Biocatalysis and Enzymatic Synthesis : This is a primary research area, focusing on the use of enzymes to synthesize and modify esters. nih.govmdpi.com A significant body of work is dedicated to lipase-catalyzed esterification to produce flavor esters, surfactants, and polymer precursors. mdpi.comscielo.brresearchgate.net Research efforts are often directed at optimizing reaction parameters such as temperature, solvent medium, and substrate ratios to improve yield and efficiency. mdpi.comresearchgate.net The development of whole-cell biocatalysts, for instance using engineered E. coli, for the specific oxidation of hydroxy esters represents a frontier in this domain. researchgate.net

Metabolic Engineering and Biotechnology : This field explores the use of this compound and its analogs as intermediates in engineered metabolic pathways. europa.eu Scientists can introduce and optimize enzymatic cascades in microorganisms to convert fatty acids and their esters into more valuable products, such as mono-ethyl dicarboxylic acids, which are important industrial precursors. researchgate.net

Polymer and Materials Science : The bifunctional nature of this compound makes it a candidate monomer for synthesizing polyesters and poly(ester amide)s. diva-portal.orgrsc.org Research in this area investigates how the inclusion of such functional monomers influences the thermal and microstructural properties of the resulting polymers. rsc.org The ability to create polymers from renewable, bio-based building blocks is a significant driver of this research. diva-portal.org

Flavor and Fragrance Chemistry : While specific research on the sensory properties of this compound is not widely documented, the broader class of nonanoate esters is well-known in the flavor and fragrance industry. femaflavor.org Ethyl nonanoate, for example, is recognized for its fruity aroma. Therefore, a potential domain of research is the characterization of this compound as a flavoring agent, as its hydroxyl group could modify its volatility and sensory profile compared to simpler nonanoate esters. femaflavor.orgleffingwell.com

Table 2: Example of Biocatalytic Conversion Involving a Hydroxy Ethyl Nonanoate

This table presents data on the resting-cell conversion of 9-hydroxy ethyl nonanoate by engineered E. coli expressing the enzyme AlkJ, which catalyzes its oxidation.

| Strain | Substrate | Product | Product Titre (mM after 2h) |

| E. coli pCOM10_alkJ | 9-hydroxy ethyl nonanoate | 9-oxo ethyl nonanoate | 0.51 |

| E. coli pCOM10_alkJL | 9-hydroxy ethyl nonanoate | 9-oxo ethyl nonanoate | 0.46 |

| Source: Adapted from scientific research on the ω-oxidation of esterified fatty acids in E. coli. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

31621-91-7 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-hydroxyethyl nonanoate |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-11(13)14-10-9-12/h12H,2-10H2,1H3 |

InChI Key |

FYEXIVKYDZIYEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCCO |

Related CAS |

31621-91-7 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation

Conventional Esterification Strategies for 2-Hydroxyethyl Nonanoate (B1231133)

Conventional synthesis relies on established chemical reactions, typically requiring catalysts and specific temperature and pressure conditions to achieve high yields.

Direct esterification is a fundamental and widely used method for producing esters. google.com This process involves the direct reaction of a carboxylic acid (nonanoic acid) with an alcohol (ethylene glycol, also known as 2-hydroxyethanol) to form the ester (2-hydroxyethyl nonanoate) and water as a byproduct. venus-goa.com

The reaction is a reversible equilibrium process. To drive the reaction toward the product side and achieve a high conversion rate, the water formed during the reaction is typically removed continuously, often through azeotropic distillation using a Dean-Stark apparatus. The reaction is generally carried out at elevated temperatures. google.com The solubility of the carboxylic acid in the alcohol can significantly influence the reaction kinetics; for instance, the enhanced solubility of 2,5-furandicarboxylic acid in ethylene (B1197577) glycol improves esterification rates at lower temperatures. rsc.org The reaction between ethylene glycol and a carboxylic acid like acetic acid proceeds in two consecutive reversible steps, first forming the monoester and then the diester. srce.hr

Reaction Scheme: CH₃(CH₂)₇COOH + HOCH₂CH₂OH ⇌ CH₃(CH₂)₇COOCH₂CH₂OH + H₂O (Nonanoic Acid + Ethylene Glycol ⇌ this compound + Water)

Transesterification is an alternative route for synthesizing this compound. This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For the synthesis of this compound, this would typically involve reacting a simple alkyl ester of nonanoic acid (e.g., methyl nonanoate or ethyl nonanoate) with ethylene glycol in the presence of a catalyst.

The reaction equilibrium is driven towards the desired product by using a large excess of the reactant alcohol (ethylene glycol) or by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol). Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com The base-catalyzed mechanism involves a nucleophilic attack of the alkoxide (from ethylene glycol) on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then eliminates the original alkoxy group. masterorganicchemistry.com This method has been successfully used to synthesize other 2-hydroxyethyl esters from triglycerides in oils using ethylene glycol. atlantis-press.com

Reaction Scheme (Base-Catalyzed): CH₃(CH₂)₇COOR' + HOCH₂CH₂OH ⇌ CH₃(CH₂)₇COOCH₂CH₂OH + R'OH (Alkyl Nonanoate + Ethylene Glycol ⇌ this compound + Alcohol) Where R' is a simple alkyl group like methyl or ethyl.

Catalysts are crucial in both direct esterification and transesterification to increase the reaction rate and achieve equilibrium faster. google.com These catalysts are broadly classified as homogeneous or heterogeneous.

Homogeneous Catalysts: These are soluble in the reaction medium. Common examples include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA). For transesterification, basic catalysts like sodium methoxide (B1231860) or sodium ethoxide are effective. masterorganicchemistry.com While highly efficient, a major drawback of homogeneous catalysts is the difficulty in separating them from the final product, often requiring neutralization and washing steps that can generate waste.

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction mixture, which simplifies their separation and allows for potential reuse. Solid acid catalysts, such as strongly acidic cation-exchange resins (e.g., Amberlite IR-120), are widely used for esterification. researchgate.netscribd.com They offer advantages like reduced corrosion and easier product purification. Zinc clusters have also been shown to effectively catalyze transesterification under mild conditions. organic-chemistry.org

The choice of catalyst depends on factors such as reaction type, substrate compatibility, and process design (batch vs. continuous). researchgate.net

Interactive Data Table: Comparison of Catalytic Systems for Ester Synthesis

| Catalyst Type | Examples | Typical Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid | Direct Esterification | High activity, low cost | Difficult to separate, corrosive, waste generation |

| Homogeneous Base | Sodium Methoxide (NaOCH₃) | Transesterification | High activity at low temperatures | Sensitive to water and free fatty acids |

| Heterogeneous Acid | Cation-Exchange Resins (e.g., Amberlite) | Direct Esterification | Easy separation, reusable, less corrosive | Potential mass transfer limitations, lower activity |

| Heterogeneous Base | Immobilized Lipases | Esterification/Transesterification | High selectivity, mild conditions, environmentally friendly | Higher cost, potential for deactivation |

Enzymatic Synthesis of 2-Hydroxyethyl Esters and Analogues

Biocatalysis, particularly using enzymes like lipases, presents a green and highly selective alternative to conventional chemical synthesis. mdpi.com These methods operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. nih.gov

Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of triglycerides. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reactions: esterification and transesterification. nih.gov This makes them ideal biocatalysts for synthesizing esters like this compound.

The catalytic mechanism of many lipases, such as Lipase (B570770) B from Candida antarctica (often immobilized and sold as Novozym® 435), follows a Ping-Pong Bi-Bi mechanism. nih.gov The enzyme first reacts with the acyl donor (nonanoic acid or its simple ester) to form a covalent acyl-enzyme intermediate, releasing the first product (water or a small alcohol). Subsequently, the nucleophile (ethylene glycol) attacks this intermediate, leading to the formation of the final ester product and regeneration of the free enzyme. nih.gov

This enzymatic approach offers significant advantages:

High Selectivity: Lipases exhibit chemo-, regio-, and enantioselectivity, which is beneficial when working with complex polyfunctional molecules. nih.gov

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, preserving thermally sensitive compounds.

Environmental Benefits: The process avoids harsh acids or bases and reduces waste streams. mdpi.com

The synthesis of various fatty acid esters, such as pentyl nonanoate and 2-ethylhexyl ferulate, has been successfully demonstrated using immobilized lipases. scielo.brresearchgate.net

To achieve high yields and reaction rates in lipase-catalyzed synthesis, several parameters must be carefully optimized. mdpi.com The optimization of these factors is crucial for developing an efficient and economically viable biocatalytic process. mdpi.comdtu.dk

Enzyme Selection and Concentration: Different lipases exhibit varying activities and specificities. Screening for the most effective lipase is a critical first step. The amount of enzyme used directly impacts the reaction rate, though an optimal concentration exists beyond which the rate may not significantly increase. scielo.br

Reaction Temperature: Temperature affects both enzyme activity and stability. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. An optimal temperature balances these two factors. For example, the optimal temperature for pentyl nonanoate synthesis was found to be 45°C. scielo.br

Substrate Molar Ratio: The ratio of acyl donor to alcohol can influence the reaction equilibrium. Using an excess of one substrate can shift the equilibrium towards product formation.

Water Activity/Content: Water plays a dual role in enzymatic esterification. A minimal amount of water is essential for maintaining the enzyme's active conformation, but excess water promotes the reverse hydrolysis reaction, reducing the ester yield. nih.gov In some systems, water is removed to drive the reaction forward. researchgate.net

Reaction Medium: The choice of solvent (or lack thereof, in a solvent-free system) is critical. Organic solvents can influence enzyme activity and stability. Solvent-free systems are often preferred as they are more environmentally friendly and lead to higher volumetric productivity. scielo.brresearchgate.net

Interactive Data Table: Key Parameters for Optimization of Lipase-Catalyzed Ester Synthesis

| Parameter | General Effect on Reaction | Example of Optimized Condition (Pentyl Nonanoate Synthesis) scielo.br | Rationale |

|---|---|---|---|

| Temperature | Affects enzyme activity and stability. | 45°C | Balances reaction rate against the risk of enzyme denaturation at higher temperatures. |

| Enzyme Amount | Higher concentration generally increases the initial reaction rate. | 0.2 g (Lipozyme RMIM) | Provides sufficient catalytic sites to achieve a high conversion rate in a reasonable time. |

| Substrate Molar Ratio | Influences reaction equilibrium. | 1:9 (Nonanoic Acid:Pentanol) | An excess of the alcohol component helps to shift the equilibrium towards ester formation. |

| Water Content | Essential for enzyme function but excess promotes hydrolysis. | 0.2% v/v | Maintains the necessary hydration layer for enzyme activity while minimizing the competing hydrolysis reaction. |

| Agitation Speed | Affects the mixing of substrates and reduces external mass transfer limitations. | 150 rpm | Ensures adequate contact between substrates and the immobilized enzyme catalyst. |

Enzyme Engineering for Enhanced Production Efficiency

The biosynthesis of fatty acid esters, including this compound, is a focal point of metabolic and enzyme engineering. The primary goal is to develop microbial cell factories, such as Saccharomyces cerevisiae or Escherichia coli, capable of producing these compounds from renewable feedstocks. frontiersin.orgmdpi.com Engineering efforts for analogous compounds like fatty acid ethyl esters (FAEEs) provide a blueprint for enhancing this compound production.

Key strategies involve the heterologous expression and engineering of wax ester synthases (WS). These enzymes catalyze the esterification of a fatty acyl-CoA (like nonanoyl-CoA) with an alcohol (like ethylene glycol). frontiersin.org Different WS enzymes exhibit varied specificities for acyl-CoA and alcohol substrates, allowing for the selection of enzymes best suited for this compound synthesis. frontiersin.org Further protein engineering can enhance the catalytic efficiency and substrate specificity of these enzymes. frontiersin.org

Metabolic pathway engineering is crucial for increasing the intracellular pools of the necessary precursors: nonanoyl-CoA and ethylene glycol. This is achieved through several interventions:

Eliminating Competing Pathways : To channel metabolic flux towards the desired product, competing pathways are often deleted. This includes knocking out genes involved in β-oxidation (e.g., POX1 in yeast), which degrades fatty acids, and genes responsible for the formation of storage lipids like triacylglycerols and steryl esters (e.g., ARE1, ARE2, DGA1, LRO1 in yeast). nih.gov

Improving Cofactor Availability : The synthesis of fatty acids is a reductive process that requires cofactors like NADPH. Engineering the cell's metabolism to increase the NADPH pool can further boost production.

A combination of these strategies has been shown to significantly improve FAEE production. For instance, the combined overexpression of a wax ester synthase, alcohol dehydrogenase, acetaldehyde (B116499) dehydrogenase, and an engineered acetyl-CoA synthetase, along with the overexpression of ACC1 and an acyl-CoA binding protein in a yeast strain lacking storage lipid formation and β-oxidation, resulted in a 4.1-fold improvement in FAEE titer compared to expressing the wax ester synthase alone. nih.gov Similar comprehensive engineering approaches would be directly applicable to optimizing the production of this compound.

The table below summarizes key genetic targets for engineering S. cerevisiae for enhanced fatty acid ester production.

| Engineering Strategy | Gene/Enzyme Target | Function | Outcome for Ester Production |

| Product Formation | Wax Ester Synthase (WS) | Catalyzes the final esterification step. | Direct synthesis of the target ester. |

| Precursor Supply (Fatty Acid) | Acetyl-CoA Carboxylase (ACC1) | Commits acetyl-CoA to fatty acid synthesis. | Increased pool of acyl-CoAs. |

| Precursor Supply (Fatty Acid) | Fatty Acid Synthase (FAS1, FAS2) | Synthesizes fatty acids. | Increased pool of acyl-CoAs. |

| Competing Pathway Deletion | Peroxisomal acyl-CoA oxidase (POX1) | First step of β-oxidation. | Prevents degradation of fatty acid precursors. |

| Competing Pathway Deletion | Acyl-CoA:sterol acyltransferases (ARE1, ARE2), etc. | Storage lipid synthesis. | Diverts fatty acids from storage to ester synthesis. |

Synthesis of this compound Derivatives and Analogues

Chemical Modification of the Hydroxyethyl (B10761427) Moiety

The terminal hydroxyl group of the 2-hydroxyethyl moiety in this compound is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives with altered physicochemical properties. Standard reactions for alcohols can be applied to introduce new functional groups.

Common modifications include:

Esterification : The hydroxyl group can be further esterified with another carboxylic acid to form a diester. This reaction can be catalyzed by acids (Fischer esterification) or enzymes (lipases), or mediated by coupling agents.

Etherification : Reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis) can yield ethers, introducing different alkyl or aryl groups.

Polymerization : The hydroxyl group can serve as an initiator for ring-opening polymerization of cyclic esters like caprolactone, grafting a polyester (B1180765) chain onto the molecule.

Conversion to other functional groups : The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to halides or amines through various substitution reactions.

An example of modifying a hydroxyethyl group is seen in the synthesis of N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium, where the hydroxyl-containing amine is a key reactant. [from first search]

Structural Variations of the Nonanoate Chain

The nine-carbon nonanoate chain offers multiple possibilities for structural variation to create analogues of this compound. These modifications can alter properties such as hydrophobicity, melting point, and biological activity.

Examples of such variations include:

Branching : Introducing alkyl groups at various positions on the chain. For instance, 8-methyl nonanoic acid can be synthesized via a copper-catalyzed alkylation of a Grignard reagent with ethyl-6-bromohexanoate, followed by hydrolysis. researchgate.net This branched fatty acid can then be esterified with ethylene glycol to produce 2-hydroxyethyl 8-methylnonanoate.

Unsaturation : The introduction of double or triple bonds into the alkyl chain can be achieved through various synthetic routes, leading to analogues like 2-hydroxyethyl nonenoate.

Fluorination : The incorporation of fluorine atoms can dramatically alter the properties of the molecule, increasing its lipophilicity and metabolic stability. A methodology has been developed to decorate the monomers of bacterially derived polyesters (polyhydroxyalkanoates) with fluorinated moieties, a technique applicable to nonanoic acid derivatives. researchgate.net

Aromatic Groups : Phenyl or other aromatic groups can be incorporated into the chain. For example, 5-phenylpentanoic acid can be used as a precursor in the synthesis of polyhydroxyalkanoates, demonstrating the biological compatibility of such modified fatty acids. researchgate.net

The table below lists examples of structural variations on the nonanoate chain.

| Modification Type | Example Precursor Acid | Resulting Analogue |

| Branching | 8-Methyl nonanoic acid researchgate.net | 2-Hydroxyethyl 8-methylnonanoate |

| Fluorination | 3-(2,2,2-trifluoroethoxy)nonanoic acid researchgate.net | 2-Hydroxyethyl 3-(2,2,2-trifluoroethoxy)nonanoate |

| Aromatic Substitution | 5-Phenylpentanoic acid researchgate.net | 2-Hydroxyethyl 5-phenylpentanoate |

Development of Related Ester Compounds (e.g., 2-hydroxyethyl methacrylate (B99206) polymers)

The fundamental structure of this compound, an ester of ethylene glycol, is shared by a broad class of related and industrially significant compounds. A prominent example is 2-hydroxyethyl methacrylate (HEMA), the monomer used to produce poly(2-hydroxyethyl methacrylate) (PHEMA). The synthesis of HEMA can be achieved by reacting methacrylic acid with ethylene oxide, often using a catalyst like a magnetic zeolite molecular sieve, which can yield purities above 99% and product yields over 97%. google.com

PHEMA is a widely used hydrogel in biomedical applications. [from first search] The pendant hydroxyethyl groups on the polymer backbone are readily available for chemical modification, similar to the monomeric this compound. [from first search]

Other related hydroxyethyl esters have been synthesized for various applications. For example, 2-hydroxyethyl furan-5-carboxylic acid (MHEF) and bis(2-hydroxyethyl) furan-2,5-dicarboxylate (B1257723) (BHEF) are bio-based monomers synthesized for the production of polymers like poly(ethylene furanoate) (PEF), a sustainable alternative to PET. nih.gov Their synthesis is often achieved through Fischer esterification of the corresponding carboxylic acid with an excess of ethylene glycol, using an acid catalyst such as sulfuric acid. nih.gov

Reaction Mechanism Studies in Organic Synthesis

Kinetic Analysis of Ester Formation

The formation of this compound, like other esters, can be achieved through chemical or enzymatic catalysis, each with distinct reaction kinetics.

Enzymatic Synthesis: Lipase-catalyzed esterification is a common and green method for producing fatty acid esters. The kinetics of these reactions are often modeled using the Michaelis-Menten equation or more complex models like the Ping Pong Bi-Bi mechanism, which accounts for the sequential binding of two substrates (acid and alcohol). A kinetic study of the synthesis of DHA/EPA ethyl esters catalyzed by immobilized Candida antarctica lipase (Novozym® 435) demonstrated that the reaction followed an ordered mechanism. mdpi.com Such models can be used to estimate key kinetic parameters like the maximum reaction rate (Vmax) and Michaelis constants (Km) for the substrates. mdpi.com

The reaction rate is influenced by several factors:

Temperature : The rate typically increases with temperature up to an optimum, beyond which enzyme denaturation occurs. For the synthesis of 2-ethylhexyl ferulate, the optimal temperature was found to be 71°C. researchgate.net

Enzyme Concentration : The initial reaction rate is directly proportional to the enzyme concentration.

Substrate Concentration : The rate increases with substrate concentration until the enzyme becomes saturated. High concentrations of one substrate can sometimes cause inhibition.

Water Activity : In non-aqueous media, a small amount of water is essential for enzyme activity, but excess water can promote the reverse reaction, hydrolysis.

Response surface methodology (RSM) is a statistical tool used to optimize these parameters and study their interactions to maximize the ester conversion rate. researchgate.net For the synthesis of 2-ethylhexyl ferulate, RSM analysis revealed that reaction temperature and time were the most significant parameters affecting the molar conversion, achieving a 98% conversion under optimized conditions. researchgate.net

Mechanistic Pathways of Functionalization Reactions

The chemical reactivity of this compound is primarily governed by its two principal functional groups: the terminal primary hydroxyl (-OH) group and the ester (-COO-) linkage. These sites allow for a variety of functionalization reactions, enabling the modification of the molecule's physical and chemical properties. The mechanistic pathways for these transformations are well-established in organic chemistry and can be categorized based on the reactive site.

Functionalization of the Hydroxyl Group

The terminal hydroxyl group is a versatile handle for introducing new functionalities through reactions such as acylation and etherification.

Acylation (Esterification): The hydroxyl group can be readily acylated by reacting this compound with carboxylic acids, acid anhydrides, or acyl chlorides to form a diester. The most common of these is the Fischer esterification, which involves reaction with a carboxylic acid in the presence of an acid catalyst.

The mechanism for the acid-catalyzed esterification proceeds through several key steps:

Protonation of the Carboxylic Acid: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the acylating agent (a carboxylic acid), enhancing its electrophilicity.

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of this compound attacks the protonated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the former carboxylic acid, creating a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated carbonyl of the newly formed diester is deprotonated by a base (such as HSO₄⁻ or another alcohol molecule), regenerating the acid catalyst and yielding the final product.

This reaction is reversible, and the equilibrium can be shifted toward the product by removing water as it is formed. researchgate.net

Etherification: The hydroxyl group can also be converted into an ether. One common method is the Williamson ether synthesis, which occurs under basic conditions.

The mechanism involves two main steps:

Deprotonation: A strong base (e.g., sodium hydride, NaH) removes the acidic proton from the hydroxyl group of this compound to form a potent nucleophile, an alkoxide ion.

Nucleophilic Substitution (Sₙ2): The newly formed alkoxide attacks an alkyl halide (e.g., methyl iodide) in a single concerted step. The alkoxide displaces the halide leaving group, forming the ether linkage. This reaction follows a classic Sₙ2 pathway, which is most efficient with primary alkyl halides.

Functionalization of the Ester Group

The ester linkage in this compound is susceptible to nucleophilic acyl substitution reactions, including transesterification and hydrolysis (saponification).

Transesterification: This process involves exchanging the original alcohol moiety (ethylene glycol) with a different alcohol. The reaction can be catalyzed by either an acid or a base. wikipedia.org

Base-Catalyzed Transesterification: The mechanism is a two-step addition-elimination sequence. masterorganicchemistry.com

Nucleophilic Attack: A strong nucleophile, typically an alkoxide (R'O⁻) from the new alcohol, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the original alkoxide (in this case, the 2-hydroxyethoxide anion) as the leaving group. The subsequent protonation of the leaving group by the solvent yields ethylene glycol.

Acid-Catalyzed Transesterification: This pathway involves multiple protonation and deprotonation steps. masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: A molecule of the new alcohol (R'OH) attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the original 2-hydroxyethyl group, converting it into a better leaving group.

Elimination: The intermediate collapses, eliminating the protonated 2-hydroxyethanol molecule.

Deprotonation: The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst.

The table below summarizes the key differences between the two catalytic pathways for transesterification.

| Feature | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOR', KOR') |

| Nucleophile | Neutral Alcohol (R'OH) | Alkoxide Ion (R'O⁻) |

| Intermediate | Positively charged (protonated) | Negatively charged (alkoxide) |

| Reaction Conditions | Requires heat; reversible | Often proceeds at room temperature; effectively irreversible if a product is removed |

| Key Step | Activation of carbonyl by protonation | Formation of a strong nucleophile (alkoxide) |

Hydrolysis (Saponification): This is the cleavage of the ester bond by reaction with water, typically under basic conditions, to yield a carboxylate salt and an alcohol.

The mechanism is analogous to base-catalyzed transesterification:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.

Elimination: The intermediate collapses, and the 2-hydroxyethoxide ion is eliminated as the leaving group. This step results in the formation of nonanoic acid and the 2-hydroxyethoxide anion.

Acid-Base Reaction: In the final, irreversible step, the newly formed nonanoic acid (a weak acid) is deprotonated by the 2-hydroxyethoxide anion (a strong base) to form the nonanoate salt and ethylene glycol. This final acid-base reaction drives the equilibrium to completion.

Biological Transformations and Metabolic Research

Enzymatic Biotransformation Processes

Enzymes, as biological catalysts, play a pivotal role in the transformation of esters like 2-Hydroxyethyl nonanoate (B1231133). Microbial esterases and lipases are of particular importance due to their widespread presence and broad substrate specificities.

Microbial esterases and lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are key enzymes responsible for the hydrolysis of ester bonds. mdpi.com The hydrolysis of 2-Hydroxyethyl nonanoate by these enzymes would yield nonanoic acid and ethylene (B1197577) glycol. While specific studies on this compound are not extensively documented, the enzymatic hydrolysis of structurally similar 2-hydroxyethyl esters, such as bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), has been investigated. For instance, esterases from various microorganisms have been shown to hydrolyze BHET, initially breaking it down into mono-(2-hydroxyethyl) terephthalate (MHET) and subsequently to terephthalic acid and ethylene glycol. nih.govnih.govresearchgate.net This process highlights the capability of microbial enzymes to recognize and cleave the ester linkage adjacent to the 2-hydroxyethyl group.

Lipases from sources such as Aspergillus niger have also demonstrated efficacy in the hydrolysis of BHET, indicating their potential to act on 2-hydroxyethyl esters. researchgate.net The general mechanism of lipase (B570770) catalysis involves the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile, in this case, water, leading to the release of the carboxylic acid and the alcohol.

The nonanoate (a C9 straight-chain saturated fatty acid) portion of this compound is susceptible to oxidative biotransformations. nih.gov A significant pathway for the oxidation of medium-chain fatty acids is ω-oxidation. wikipedia.orgmicrobenotes.com This metabolic process occurs in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates and involves a series of enzymatic reactions that introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain. wikipedia.org

The key steps in ω-oxidation are:

Hydroxylation: The terminal methyl group of the nonanoate chain is hydroxylated by a mixed-function oxidase system involving cytochrome P450 enzymes (such as those from the CYP4A and CYP4F subfamilies), molecular oxygen, and NADPH. wikipedia.org This results in the formation of a ω-hydroxy fatty acid.

Oxidation to Aldehyde: The newly formed primary alcohol is then oxidized to an aldehyde by alcohol dehydrogenase. wikipedia.org

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid by aldehyde dehydrogenase. wikipedia.org

The resulting dicarboxylic acid, in this case, azelaic acid (nonanedioic acid), can then be further metabolized via β-oxidation from either end of the molecule. wikipedia.orgnih.gov The yeast Candida tropicalis has been shown to effectively convert nonanoic acid and its esters to azelaic acid through its strong ω-oxidation activity. acs.org

The efficiency of enzymatic hydrolysis of esters is highly dependent on the specificity of the enzyme for its substrate. Esterases and lipases exhibit varying degrees of specificity based on the chemical structure of the ester, including the length of the acyl chain and the nature of the alcohol moiety. nih.govnih.gov

For instance, some lipases show a preference for esters with shorter or longer acyl chains. nih.gov The substrate specificity of human carboxylesterases hCE-1 and hCE-2 demonstrates this variability; hCE-1 can hydrolyze a wide variety of substrates, while hCE-2 has a more limited ability to hydrolyze substrates with large acyl groups. nih.gov Similarly, the hydrolytic activity of these enzymes can be influenced by the alcohol chain length. nih.gov

The three-dimensional structure of the enzyme's active site plays a crucial role in determining substrate specificity. The size and shape of the binding pocket accommodate specific acyl chains and alcohol groups, influencing the rate of catalysis. nih.gov For this compound, the C9 acyl chain and the small, hydrophilic 2-hydroxyethyl group would both influence its recognition and binding by various esterases and lipases.

Table 1: Key Enzymes in the Biotransformation of this compound and Related Compounds

| Enzyme Class | Specific Enzyme Example(s) | Substrate(s) | Transformation Product(s) |

| Esterase/Lipase | Enterobacter sp. EstB nih.gov | bis(2-hydroxyethyl) terephthalate (BHET) | mono-(2-hydroxyethyl) terephthalate (MHET), terephthalic acid, ethylene glycol |

| Thermotoga maritima TM1022 nih.gov | BHET, MHET | MHET, terephthalic acid, ethylene glycol | |

| Aspergillus niger lipase researchgate.net | BHET | MHET, terephthalic acid, ethylene glycol | |

| Mixed-Function Oxidase | Cytochrome P450 (CYP4A, CYP4F) wikipedia.org | Nonanoic acid | 9-Hydroxynonanoic acid |

| Dehydrogenase | Alcohol Dehydrogenase wikipedia.org | 9-Hydroxynonanoic acid | 9-Oxononanoic acid |

| Aldehyde Dehydrogenase wikipedia.org | 9-Oxononanoic acid | Azelaic acid (Nonanedioic acid) |

Metabolic Fate Investigations in Model Biological Systems

To understand the complete metabolic pathway of this compound, it is essential to study its fate in model biological systems, such as microorganisms and in vitro cell lines. These systems allow for the identification of metabolic products and the elucidation of the biochemical pathways involved.

Based on the enzymatic processes described above, the primary biotransformation products of this compound are expected to be:

Nonanoic acid and ethylene glycol: Resulting from the hydrolysis of the ester bond by esterases and lipases.

Azelaic acid (Nonanedioic acid): Formed through the ω-oxidation of the nonanoate moiety. acs.org

Intermediate products of ω-oxidation: These include 9-hydroxynonanoic acid and 9-oxononanoic acid. figshare.com

Further metabolism of these primary products can also occur. For example, nonanoic acid can be broken down through the β-oxidation pathway to generate energy. nih.gov Ethylene glycol can be metabolized to glycolic acid and other products. frontiersin.org

In microorganisms, the metabolic pathway of this compound would likely begin with extracellular hydrolysis by secreted lipases or esterases. The resulting nonanoic acid and ethylene glycol would then be transported into the cell for further catabolism. Nonanoic acid would enter the fatty acid degradation pathways, primarily β-oxidation, to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov Alternatively, as seen in Candida tropicalis, nonanoic acid can be directed towards the ω-oxidation pathway to produce dicarboxylic acids. acs.org

In vitro studies using cell lines, such as liver-derived cells (e.g., HepG2), can provide insights into the mammalian metabolism of this compound. mdpi.com In such systems, the compound would likely undergo hydrolysis by intracellular esterases. The released nonanoic acid would then be subject to mitochondrial β-oxidation and microsomal ω-oxidation. wikipedia.org The study of metabolites in cell culture media and cell lysates can help to map these metabolic routes. mdpi.com For instance, the metabolism of 8-methyl nonanoic acid, a related compound, has been studied in 3T3-L1 adipocytes, revealing its effects on lipogenesis and glucose uptake. nih.gov This demonstrates the utility of in vitro cell models for understanding the cellular processing of nonanoic acid derivatives.

Table 2: Potential Metabolic Pathways and Products of this compound

| Metabolic Pathway | Key Enzymes | Intermediate/Final Products | Cellular Location |

| Ester Hydrolysis | Esterases, Lipases | Nonanoic acid, Ethylene glycol | Extracellular (microbes), Intracellular (mammalian cells) |

| β-Oxidation | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | Acetyl-CoA, Propionyl-CoA | Mitochondria |

| ω-Oxidation | Cytochrome P450, Alcohol dehydrogenase, Aldehyde dehydrogenase | 9-Hydroxynonanoic acid, 9-Oxononanoic acid, Azelaic acid | Smooth Endoplasmic Reticulum |

Comparative Metabolic Studies with Related Compounds (e.g., nonanoic acid derivatives, perfluoroalkyl substances)

While specific metabolic studies on this compound are not extensively documented, its metabolic fate can be inferred from its structure as an ester of nonanoic acid and ethylene glycol. It is anticipated to undergo hydrolysis, breaking down into these two constituent components. The subsequent metabolic pathways of these components, particularly nonanoic acid, can be compared with other related compounds like nonanoic acid derivatives and per- and polyfluoroalkyl substances (PFAS) to understand potential biological interactions and effects.

Nonanoic Acid Derivatives: Nonanoic acid is a nine-carbon, straight-chain saturated fatty acid that occurs naturally. nih.gov Its derivatives, such as 8-methyl nonanoic acid (8-MNA), have been studied for their metabolic effects. 8-MNA is a metabolite of dihydrocapsaicin, a compound found in chili peppers. nih.govresearcher.life Research in adipocytes has shown that 8-MNA can influence energy and glucose metabolism by decreasing lipogenesis, reducing the lipolytic response to stimuli, and enhancing insulin-dependent glucose uptake. nih.gov Studies in diet-induced obese mice suggest that 8-MNA may help slow the development of metabolic syndrome. researcher.life These findings indicate that derivatives of nonanoic acid can act as metabolic modulators, participating in pathways that regulate lipid and glucose homeostasis. nih.gov

Per- and Polyfluoroalkyl Substances (PFAS): PFAS are a class of synthetic chemicals known for their persistence in the environment and in biological systems. bioengineer.org Numerous studies have linked PFAS exposure to the dysregulation of lipid, fatty acid, and bile acid metabolism. researchgate.netnih.gov Unlike nonanoic acid, which is a typical fatty acid, PFAS are xenobiotics that can disrupt metabolic pathways.

For instance, perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), which have carbon chain lengths similar to nonanoic acid, have been shown to interfere with liver function. bioengineer.org In human liver cell models, PFOA promotes abnormal fat accumulation by stimulating its synthesis, while PFNA exposure is linked to gene expression patterns associated with oncogenic transformation. bioengineer.org Metabolomic studies have consistently shown that PFAS exposure is associated with alterations in lipid and amino acid metabolism. researchgate.netresearchgate.net The biotransformation of most PFAS precursors is thought to ultimately lead to persistent terminal products like perfluoroalkyl-sulfonic or carboxylic acids. mdpi.com This contrasts sharply with the metabolism of natural fatty acids like nonanoic acid, which are typically degraded for energy or incorporated into cellular structures.

The following table summarizes the key metabolic impacts of these related compounds.

| Compound Class | Example(s) | Key Metabolic Impacts | Metabolic Fate |

| Nonanoic Acid Derivatives | 8-methyl nonanoic acid (8-MNA) | Influences glucose and lipid metabolism; enhances insulin (B600854) sensitivity in adipocytes. nih.gov | Metabolized as a medium-chain fatty acid. nih.gov |

| Per- and Polyfluoroalkyl Substances (PFAS) | PFOA, PFNA, PFOS, PFHxS | Disrupts lipid, bile acid, and fatty acid metabolism; promotes fat accumulation; alters gene expression related to cancer. bioengineer.orgresearchgate.net | Persistent and resistant to degradation; accumulates in tissues. bioengineer.orgmdpi.com |

Microbial Biosynthesis of Related Esters in Fermentation Processes

Esters are crucial volatile compounds that contribute significantly to the aroma and flavor profiles of fermented foods and beverages like beer and wine. frontiersin.org These aromatic compounds are primarily produced by microorganisms, such as yeast and bacteria, during fermentation. mdpi.com The formation of esters similar to this compound, particularly medium-chain fatty acid ethyl esters, is a well-studied aspect of fermentation science.

Mechanisms of Ester Production by Yeast and Bacteria

The primary mechanism for ester biosynthesis in microorganisms involves the enzymatic condensation of an alcohol with an acyl-coenzyme A (acyl-CoA), a reaction catalyzed by alcohol acyltransferases (AATs). researchgate.net

Yeast: In the yeast Saccharomyces cerevisiae, two main groups of esters are produced: acetate (B1210297) esters and medium-chain fatty acid (MCFA) ethyl esters. escarpmentlabs.com

Acetate Esters: These are formed from the reaction of acetyl-CoA with higher alcohols (also known as fusel alcohols), which are byproducts of amino acid metabolism. mdpi.comresearchgate.net The key enzymes responsible for this synthesis are alcohol acetyltransferases, encoded by the ATF1 and ATF2 genes. nih.gov

MCFA Ethyl Esters: This group includes compounds like ethyl hexanoate (B1226103), ethyl octanoate (B1194180), and ethyl decanoate (B1226879). They are synthesized through the condensation of ethanol (B145695) with a medium-chain fatty acyl-CoA. nih.gov This reaction is catalyzed by two acyl-CoA:ethanol O-acyltransferases, encoded by the EEB1 and EHT1 genes. frontiersin.orgnih.gov Eeb1p is considered the main enzyme for this process. nih.gov

The synthesis occurs within the yeast cell, and the esters, due to their apolar nature, can then diffuse across the cell membrane into the fermentation medium. escarpmentlabs.comresearchgate.net

Bacteria: While yeast, particularly Saccharomyces cerevisiae, is the most well-known producer of esters in fermentation, certain species of lactic acid bacteria (LAB) also possess the capability for ester biosynthesis. nih.gov Acetic acid bacteria can also generate various flavor compounds, including esters, during fermentation processes like vinegar production. mdpi.com The mechanisms are generally similar to those in yeast, involving enzymatic esterification of alcohols and organic acids. mdpi.com However, the capacity for ester production and the specific genes involved can be highly strain-dependent. nih.gov

Influence of Fermentation Parameters on Ester Profiles

The type and concentration of esters produced during fermentation are not solely dependent on the microbial strain but are also heavily influenced by the physical and chemical conditions of the fermentation environment. ukzn.ac.za Precise control over these parameters is crucial for achieving a desired flavor profile. mdpi.com

Key parameters that affect ester production include:

Temperature: Higher fermentation temperatures generally lead to increased production of most esters. asm.org For example, in S. cerevisiae, the production of ethyl octanoate and ethyl decanoate increases with rising temperature, while ethyl hexanoate production may show a different trend. nih.gov Acetate ester levels also tend to increase with temperature. nih.govsandiego.edu

Wort/Medium Composition: The availability of precursors is a critical limiting factor.

Sugars and Carbon/Nitrogen Ratio: A higher content of fermentable sugars can lead to higher ethanol and acetyl-CoA concentrations, potentially boosting ester formation, although the effects can be moderate. nih.govasm.org

Free Amino Nitrogen (FAN): FAN is the precursor for higher alcohols. Supplementing the medium with specific amino acids, like L-leucine, can significantly increase the production of corresponding acetate esters (e.g., isoamyl acetate). sandiego.edu

Unsaturated Fatty Acids (UFAs) and Oxygen: The presence of UFAs and oxygen generally leads to a decrease in acetate ester production. researchgate.net This is because they repress the transcription of the ATF1 gene, which is essential for acetate ester synthesis. researchgate.net Conversely, a higher level of UFAs in the medium has also been shown to cause a general decrease in ethyl ester production. nih.govasm.org

pH: The pH of the fermentation medium can influence enzyme activity and nutrient uptake, thereby affecting ester production. For instance, one study found that a fermentation pH of 7 resulted in a notable increase in both total acetate and total ethyl ester production compared to a more typical pH of 5. sandiego.edu

Pitching Rate: The initial concentration of yeast cells can also impact the final ester profile. Higher pitching rates have been observed to increase ethyl acetate concentrations, while having the opposite effect on isoamyl acetate in some yeast strains. mdpi.com

The table below details the effects of various fermentation parameters on the production of specific ethyl esters by Saccharomyces cerevisiae.

| Fermentation Parameter | Effect on Ethyl Hexanoate | Effect on Ethyl Octanoate | Effect on Ethyl Decanoate | Reference(s) |

| Increasing Temperature (14°C to 26°C) | Decreases up to ~20°C, then plateaus | Increases | Increases | nih.gov |

| Addition of Unsaturated Fatty Acids | General Decrease | General Decrease | General Decrease | nih.govasm.org |

| Increasing Carbon Content (Maltose) | Moderate Changes | Moderate Changes | Moderate Changes | nih.govresearchgate.net |

| Increasing pH (from 5 to 7) | Slight Increase | Increase | Slight Increase | sandiego.edu |

| Supplementation with L-leucine | Increase | Increase | Increase | sandiego.edu |

Advanced Analytical Methodologies for Structural and Compositional Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 2-hydroxyethyl nonanoate (B1231133) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like 2-hydroxyethyl nonanoate. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a complete structural picture can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the long alkyl chain, the terminal methyl group, and the two methylene (B1212753) groups of the hydroxyethyl (B10761427) moiety. The protons closer to the electronegative oxygen atoms of the ester and hydroxyl groups will appear at a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the nonanoate chain, the ester carbonyl group, and the hydroxyethyl group is expected to produce a unique signal. The carbonyl carbon is characteristically found at the most downfield position due to the strong deshielding effect of the double-bonded oxygen.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on established chemical shift ranges for similar functional groups. libretexts.orgoregonstate.edupressbooks.pubchemguide.co.uk

| Predicted NMR Data for this compound | ||

|---|---|---|

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃- (C9') | ~0.88 (t) | ~14.1 |

| -(CH₂)₆- (C3'-C8') | ~1.2-1.4 (m) | ~22.7 - 31.8 |

| -CH₂-C=O (C2') | ~2.3 (t) | ~34.3 |

| C=O (C1') | - | ~174.5 |

| O-CH₂- (C1) | ~4.2 (t) | ~61.0 |

| HO-CH₂- (C2) | ~3.8 (t) | ~66.5 |

| -OH | Variable, broad singlet | - |

(t = triplet, m = multiplet). Predicted values are based on standard chemical shift tables and data for analogous structures like ethyl nonanoate. chemicalbook.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, key characteristic absorptions include a broad O-H stretching band for the hydroxyl group, strong C-H stretching bands for the alkyl chain, a very strong C=O stretching band for the ester carbonyl group, and C-O stretching bands. libretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. In the analysis of long-chain esters, Raman is effective for observing vibrations of the carbon backbone, as well as the characteristic C=O stretch. nih.govresearchgate.netacs.org The carbonyl (C=O) stretching vibration is a useful band in Raman spectra of esters, typically appearing in the range of 1730-1750 cm⁻¹. researchgate.net

| Characteristic Vibrational Frequencies for this compound | |

|---|---|

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3500 - 3200 (Broad) |

| C-H Stretch (Alkyl) | 3000 - 2850 |

| C=O Stretch (Ester) | 1750 - 1735 |

| C-O Stretch (Ester & Alcohol) | 1300 - 1000 |

| CH₂ Bend | ~1470 - 1450 |

Data based on standard IR correlation tables. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is primarily used for the detection and quantification of compounds containing chromophores—structural moieties that absorb light in this region.

This compound is a saturated aliphatic ester. Its structure consists only of sigma (σ) bonds (C-C, C-H, C-O) and a carbonyl group (C=O) where the non-bonding (n) and pi (π) electrons are not part of a conjugated system. The electronic transitions available (n → π* and σ → σ*) occur at very high energies, corresponding to wavelengths in the far UV region (typically < 200 nm), which is below the range of standard UV-Vis spectrophotometers. Therefore, this compound does not possess a chromophore and is not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm).

Chromatographic and Mass Spectrometric Profiling

Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides information on its molecular weight and elemental composition, and aids in structural elucidation through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.

This compound is amenable to GC analysis. Its volatility allows it to be vaporized in the GC inlet and travel through the column. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1498 for this compound on a standard non-polar column, a value that aids in its identification in complex mixtures. nih.govnist.govnist.gov

The mass spectrum is generated by electron ionization (EI), which causes fragmentation of the molecule. The fragmentation pattern for an ester like this compound would be expected to show characteristic cleavages. libretexts.org

| Expected GC-MS Fragmentation Data for this compound | |

|---|---|

| m/z (mass-to-charge ratio) | Predicted Fragment Ion / Neutral Loss |

| 202 | [M]⁺ (Molecular Ion - may be weak or absent) |

| 157 | [M - OCH₂CH₂OH]⁺ (Loss of hydroxyethoxy radical) |

| 101 | McLafferty rearrangement product [CH₂(C=O)OCH₂CH₂OH]⁺ |

| 88 | McLafferty rearrangement product [C₄H₈O₂]⁺ from further fragmentation |

| 45 | [CH₂CH₂OH]⁺ (Hydroxyethyl cation) |

Predicted fragmentation patterns are based on general principles of mass spectrometry for esters. The molecular ion [M]⁺ has a nominal mass of 202 g/mol. nih.govlibretexts.org

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for analyzing polar, non-volatile, and thermally labile compounds that are not suitable for GC-MS. The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI).

Due to the presence of a hydroxyl group, this compound has increased polarity compared to simple alkyl esters, making LC a suitable separation technique. ESI would likely generate protonated molecules [M+H]⁺ in positive ion mode or adducts with ions from the mobile phase, such as sodium [M+Na]⁺.

Tandem mass spectrometry (MS/MS) can be performed on these precursor ions to induce fragmentation and obtain further structural information. nih.govnih.govrsc.org The fragmentation of the [M+H]⁺ ion would likely involve the neutral loss of water (H₂O) from the hydroxyl group or the loss of the entire hydroxyethyl group. Chemical derivatization can also be employed to enhance ionization efficiency and achieve lower detection limits if required. nih.govnih.gov

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a more comprehensive analysis of complex samples.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers significantly higher peak capacity and resolution compared to conventional GC-MS. This is particularly useful for separating isomeric compounds and for analyzing complex mixtures containing fatty acid esters. In GCxGC, the effluent from the first column is modulated and then separated on a second column with a different stationary phase. This results in a two-dimensional chromatogram with structured patterns that can aid in compound identification. For the analysis of this compound, a nonpolar first-dimension column and a more polar second-dimension column would provide an effective separation of related fatty acid esters based on both their volatility and polarity. The mass spectrometer then provides identification of the separated components.

Liquid chromatography (LC) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a powerful combination for the unambiguous structural elucidation of compounds. LC separates the components of a mixture, MS provides molecular weight and fragmentation information, and NMR provides detailed structural information, including the connectivity of atoms. For a molecule like this compound, ¹H NMR and ¹³C NMR would provide characteristic signals for the nonanoate chain and the hydroxyethyl group. The integration of these techniques allows for the complete characterization of the molecule directly from a complex mixture, often without the need for extensive purification.

Structure Activity Relationship Studies and Rational Design of Analogues

Design Principles for 2-Hydroxyethyl Nonanoate (B1231133) Analogues

The design of analogues of 2-hydroxyethyl nonanoate is guided by established principles of medicinal chemistry, focusing on systematic modifications of its core structure. These modifications aim to probe the interactions of the molecule with its biological targets and to improve its pharmacokinetic and pharmacodynamic properties. Key strategies include altering the ester linkage, varying the length of the alkyl chain, introducing new functional groups, and exploring stereochemical variations.

The ester functional group and the nonanoate alkyl chain are primary targets for modification in the design of this compound analogues. The ester linkage is crucial for the molecule's chemical stability and potential susceptibility to enzymatic hydrolysis. britannica.comlibretexts.org Modifications at this position can significantly impact the compound's bioavailability and duration of action.

Replacing the ester linkage with more stable bioisosteres, such as amides or ethers, can lead to analogues with increased resistance to hydrolysis by esterases. dntb.gov.ua This can result in a longer biological half-life. Conversely, introducing lability into the ester bond could be a strategy for designing prodrugs that release the active form of the molecule at a specific site. The position of the ester group within the alkyl chain can also be varied, which may alter the molecule's interaction with its target and its metabolic fate. researchgate.net

The length of the C9 alkyl chain (nonanoate) is a critical determinant of the molecule's lipophilicity and, consequently, its ability to cross biological membranes and interact with hydrophobic binding pockets of target proteins. researchgate.netnih.gov Shortening or lengthening the alkyl chain can modulate these properties. A "cut-off" effect is often observed, where biological activity increases with chain length up to a certain point, after which it plateaus or decreases. researchgate.net This suggests that an optimal chain length is required for effective interaction with the biological target.

Table 1: Illustrative Impact of Alkyl Chain Length on the Biological Activity of Hypothetical 2-Hydroxyethyl Ester Analogues

| Analogue | Alkyl Chain Length | Predicted Lipophilicity (LogP) | Predicted Biological Activity (Hypothetical Units) |

| 2-Hydroxyethyl hexanoate (B1226103) | 6 | 2.1 | 50 |

| 2-Hydroxyethyl octanoate (B1194180) | 8 | 3.1 | 85 |

| This compound | 9 | 3.6 | 100 |

| 2-Hydroxyethyl decanoate (B1226879) | 10 | 4.1 | 90 |

| 2-Hydroxyethyl dodecanoate | 12 | 5.1 | 70 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of a chain length-activity relationship.

For instance, the incorporation of polar groups like hydroxyl (-OH) or amino (-NH2) groups along the alkyl chain could increase water solubility and provide additional points for hydrogen bonding with a receptor. Halogenation, such as the introduction of fluorine atoms, can alter the electronic properties of the molecule and may block sites of metabolism, thereby increasing its in vivo stability. The introduction of unsaturation (double or triple bonds) into the alkyl chain can induce conformational rigidity and alter the shape of the molecule, which can lead to more specific interactions with a target. libretexts.org

The presence of a chiral center in analogues of this compound can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities. nih.gov Biological systems, being chiral themselves, often show stereoselectivity in their interactions with small molecules. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for understanding the SAR.

For example, if a substituent is introduced at a specific position on the nonanoate chain, this carbon atom may become a chiral center. The R- and S-enantiomers could have markedly different affinities for a biological target due to the specific three-dimensional arrangement of atoms required for optimal binding. The enzymatic processes involved in the metabolism of these compounds can also be stereospecific. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable tools in the rational design of this compound analogues. These approaches can predict the binding of ligands to their target receptors and help in understanding the structural basis of their activity, thereby guiding the synthesis of more potent and selective compounds. acs.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov For this compound and its analogues, docking studies can help identify potential binding sites on a receptor and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time. nih.govmdpi.com By simulating the movement of atoms in the complex, MD can reveal conformational changes in both the ligand and the protein upon binding, and can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity. acs.orgnih.gov

Table 2: Hypothetical Molecular Docking Scores of this compound Analogues with a Target Receptor

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | - | -7.5 | Hydrophobic interactions, 1 H-bond |

| Amide analogue | Ester to Amide | -8.2 | Hydrophobic interactions, 2 H-bonds |

| C12 analogue | C9 to C12 chain | -6.8 | Steric clash in binding pocket |

| Hydroxylated analogue | -OH on C5 | -8.5 | Additional H-bond with receptor |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of molecular docking in analogue design.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of this compound analogues, a QSAR model can be developed by correlating their experimentally determined activities with calculated molecular descriptors. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties, or topological indices that encode structural information.

A robust QSAR model can be used to predict the biological activity of newly designed, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov

In Silico Screening for Novel Analogs

In the quest for novel analogs of this compound with potentially enhanced or modulated biological activities, in silico screening has emerged as a powerful and efficient tool. This computational approach allows for the rapid assessment of large virtual libraries of chemical compounds against a specific biological target, thereby prioritizing a smaller, more manageable number of candidates for subsequent experimental validation. The process typically involves several key stages, including virtual library design, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

The design of a virtual library for screening novel analogs of this compound would logically commence with the core scaffold of the parent molecule. This scaffold consists of a nonanoic acid backbone ester-linked to a 2-hydroxyethyl group. Variations can be systematically introduced at several positions to explore the chemical space around the lead compound. For instance, the length of the fatty acid chain could be altered, branching could be introduced, or functional groups could be substituted along the chain. Similarly, the 2-hydroxyethyl moiety could be modified, for example, by replacing the hydroxyl group with other functional groups or by extending the ethylene (B1197577) glycol chain.

Once the virtual library is established, molecular docking simulations are performed to predict the binding affinity and mode of interaction of each analog with a chosen biological target. The selection of the target enzyme is crucial and is often guided by the known or hypothesized mechanism of action of the parent compound. Given the ester nature of this compound, likely targets could include various esterases, lipases, or other hydrolases. The docking process computationally places each analog into the active site of the target enzyme and calculates a scoring function to estimate the binding energy. Analogs with the most favorable binding energies are considered potential hits.

Following the initial docking screen, the top-ranking candidates are typically subjected to more rigorous computational analyses, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complexes over time. Furthermore, in silico ADMET profiling is a critical step to evaluate the drug-likeness of the potential analogs. This involves predicting various pharmacokinetic and toxicological properties, such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. This filtering step helps to eliminate candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or unacceptable toxicity. The ultimate output of the in silico screening process is a prioritized list of novel this compound analogs with a high probability of desired biological activity and favorable drug-like properties, thus streamlining the subsequent synthetic and experimental testing phases.

Table 1: Illustrative Data from an In Silico Screening of this compound Analogs against a Hypothetical Esterase

| Analog ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |

| HEN-001 | Chain extension to decanoate | -7.8 | 85 | Low |

| HEN-002 | Introduction of a methyl branch at C4 | -7.5 | 82 | Low |

| HEN-003 | Replacement of hydroxyl with an amino group | -8.2 | 75 | Moderate |

| HEN-004 | Esterification with propanoic acid | -7.2 | 88 | Low |

Note: The data in this table is hypothetical and for illustrative purposes only.

Enzymatic Inhibition and Interaction Studies with Related Compounds

The interaction of this compound and its analogs with enzymes is a critical area of investigation to understand their biological effects. Given the ester linkage in its structure, a primary focus of such studies would be on enzymes capable of hydrolyzing this bond, such as esterases and lipases. Research in this area typically involves investigating enzyme-substrate binding and the modulation of enzyme activity by these compounds.

Investigation of Enzyme-Substrate Binding.scispace.comnih.gov

Understanding the molecular interactions between this compound and the active site of a target enzyme is fundamental to elucidating its mechanism of action. scispace.com Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information on the enzyme-substrate complex. scispace.com While specific crystallographic data for this compound bound to an enzyme is not currently available, insights can be drawn from studies on structurally related fatty acid esters and their interactions with hydrolases. nih.gov

The binding of a fatty acid ester to the active site of a hydrolase is typically driven by a combination of hydrophobic and hydrophilic interactions. The long alkyl chain of the nonanoate moiety would be expected to occupy a hydrophobic pocket or tunnel within the enzyme's active site. The dimensions and chemical nature of this pocket are key determinants of the enzyme's substrate specificity. For instance, enzymes with a narrow, elongated hydrophobic pocket would likely favor linear fatty acid esters like this compound, while those with a broader, more open pocket might accommodate branched-chain analogs.

The ester group itself is positioned in close proximity to the catalytic machinery of the enzyme, which for many hydrolases consists of a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate). The carbonyl oxygen of the ester can form hydrogen bonds with residues in the oxyanion hole, stabilizing the transition state during catalysis. The 2-hydroxyethyl portion of the molecule can also contribute to binding through hydrogen bonding interactions via its terminal hydroxyl group with polar residues in the active site. The specificity of these interactions can significantly influence the binding affinity and the subsequent rate of hydrolysis.

Table 2: Hypothetical Binding Affinities of this compound and Analogs to a Target Esterase

| Compound | Ki (μM) | Predominant Interactions |

| This compound | 15.2 | Hydrophobic (alkyl chain), Hydrogen bonding (ester & hydroxyl groups) |

| 2-Hydroxyethyl octanoate | 25.8 | Weaker hydrophobic interactions due to shorter alkyl chain |

| 2-Methoxyethyl nonanoate | 18.5 | Loss of hydrogen bonding from the hydroxyl group |

| Nonyl nonanoate | 12.1 | Enhanced hydrophobic interactions, loss of hydroxyl group interaction |

Note: The data in this table is hypothetical and for illustrative purposes only.

Modulation of Enzyme Activity by Analogs.scispace.com

Analogs of this compound can act not only as substrates but also as modulators of enzyme activity, potentially serving as inhibitors or activators. The nature of this modulation depends on the specific structural modifications of the analog and its mode of interaction with the enzyme.

Competitive inhibitors, for example, would be analogs that bind to the active site of the enzyme but are hydrolyzed much more slowly or not at all, thereby preventing the binding of the natural substrate. An analog with a bulkier substituent near the ester linkage, for instance, might sterically hinder the approach of the catalytic residues, leading to competitive inhibition.

Non-competitive inhibitors would bind to an allosteric site on the enzyme, a location distinct from the active site, and induce a conformational change that reduces the enzyme's catalytic efficiency. The design of such inhibitors would require detailed knowledge of the enzyme's three-dimensional structure to identify potential allosteric binding pockets.

Conversely, it is also conceivable that certain analogs could act as activators of enzymatic activity. This might occur if the binding of the analog to an allosteric site induces a conformational change that enhances the enzyme's affinity for its substrate or increases its catalytic rate.

The systematic synthesis and testing of a series of this compound analogs with varied chain lengths, branching patterns, and functional group substitutions would be essential to establish a clear structure-activity relationship for the modulation of a target enzyme's activity. Such studies would provide valuable insights into the molecular requirements for effective binding and modulation, guiding the rational design of more potent and selective enzyme inhibitors or activators.

Table 3: Illustrative Effects of this compound Analogs on the Activity of a Hypothetical Hydrolase

| Analog | Concentration (μM) | % Inhibition of Substrate Hydrolysis | Type of Modulation |

| Analog A (bulky side chain) | 10 | 75% | Competitive Inhibition |

| Analog B (binds to allosteric site) | 10 | 50% | Non-competitive Inhibition |

| Analog C (induces favorable conformation) | 10 | -20% (Activation) | Allosteric Activation |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Advanced Materials and Industrial Biotechnology

Utilization in Polymer Chemistry and Bioplastics

The structure of 2-hydroxyethyl nonanoate (B1231133) makes it a candidate for integration into polymeric materials, particularly in the growing field of bioplastics and functional polymers. Its contributions can be understood through its role as a monomer and a building block for specialized polyesters and copolymers.

While 2-hydroxyethyl nonanoate itself lacks a readily polymerizable vinyl group, its hydroxyl and ester functionalities allow it to participate in step-growth polymerization reactions, such as polycondensation. In contrast, structurally related compounds like 2-hydroxyethyl acrylate (B77674) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) are well-established monomers for chain-growth polymerization. daneshyari.comnih.gov These molecules contain a polymerizable carbon-carbon double bond in addition to the hydroxyethyl (B10761427) group.

The polymerization of monomers like HEA and HEMA is extensively studied and can proceed through various mechanisms, including free-radical polymerization, to create polymers with a wide range of properties. nih.gov For instance, Poly(2-hydroxyethyl methacrylate) (PHEMA) is a notable polymer known for its hydrophilicity and biocompatibility, making it suitable for biomedical applications. nih.gov The presence of the hydroxyl group in these monomers is crucial as it imparts hydrophilicity and provides a site for further chemical reactions.

The synthesis of bio-based polyesters is a significant area of research aimed at developing sustainable alternatives to petroleum-based plastics. nih.gov These polymers are typically synthesized through the polycondensation of monomers derived from renewable resources. nih.govresearchgate.net Common methods include melt polycondensation, which involves reacting diols with diacids at high temperatures. mdpi.com